1-iodo-2-methoxy-3-methyl-5-nitrobenzene
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Overview
Description
1-Iodo-2-methoxy-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8INO3. It is a derivative of benzene, characterized by the presence of iodine, methoxy, methyl, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxy-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-2-methoxy-3-methylbenzene, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methoxy-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: 1-amino-2-methoxy-3-methyl-5-nitrobenzene.
Oxidation: 1-iodo-2-carboxy-3-methyl-5-nitrobenzene.
Scientific Research Applications
1-Iodo-2-methoxy-3-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodo-2-methoxy-3-methyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular functions, making the compound useful in various applications .
Comparison with Similar Compounds
- 1-Iodo-2-methoxy-3-methylbenzene
- 1-Iodo-3-methyl-5-nitrobenzene
- 1-Iodo-2-methoxy-5-nitrobenzene
Comparison: 1-Iodo-2-methoxy-3-methyl-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which influences its reactivity and applications.
Properties
IUPAC Name |
1-iodo-2-methoxy-3-methyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJUUBDOTCMEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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